molecular formula C16H17F2NO2S B2811317 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034480-40-3

3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No. B2811317
CAS RN: 2034480-40-3
M. Wt: 325.37
InChI Key: UQOQGMGZDSSKNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains a benzamide group, which is an aromatic compound where the carboxamide group is substituted with an aromatic group .

Scientific Research Applications

Synthesis and Antifungal Activity

Compounds structurally related to 3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide have been synthesized and evaluated for their potential as antifungal agents. For instance, Narayana et al. (2004) reported on the synthesis of new benzamide derivatives, highlighting their application in developing potential antifungal treatments Narayana et al., 2004.

Pharmacological Research

Benzamide derivatives have been explored for their pharmacological potential, including antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized thiourea derivatives, demonstrating their significant anti-pathogenic activity against bacteria known for biofilm formation, suggesting potential applications in developing novel antimicrobial agents Limban et al., 2011.

Material Science and Chemistry

The synthesis of fluorinated molecules, including benzamides, plays a crucial role in pharmaceutical and agrochemical industries due to their unique properties. Cui et al. (2023) discussed the synthesis of difluorinated compounds, underscoring the importance of such chemical reactions in creating substances with potential applications in various industrial sectors Cui et al., 2023.

Structural Chemistry and Crystallography

Research on benzamides extends into the realm of structural chemistry and crystallography, where studies on molecular conformations and supramolecular aggregation provide insights into the properties of these compounds. Sagar et al. (2018) analyzed the crystal structures of closely related benzamides, contributing to the understanding of molecular interactions and the design of materials with desired properties Sagar et al., 2018.

Future Directions

Thiophene-based analogs, like this compound, have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3,4-difluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S/c17-13-4-3-12(10-14(13)18)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOQGMGZDSSKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

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